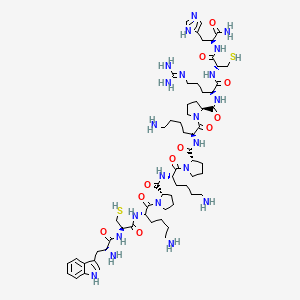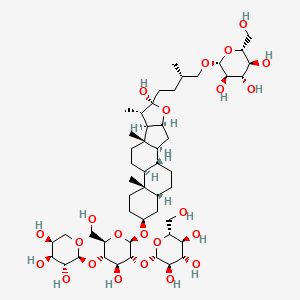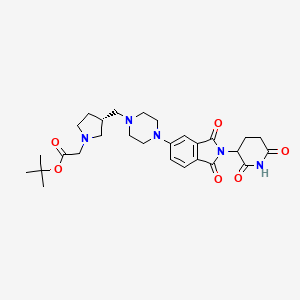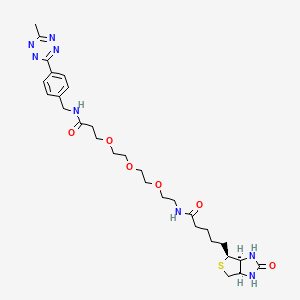
(4Z,7Z,10Z,13Z,16Z,19Z)-N-(1,3-dihydroxypropan-2-yl)docosa-4,7,10,13,16,19-hexaenamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4Z,7Z,10Z,13Z,16Z,19Z)-N-(1,3-dihydroxypropan-2-yl)docosa-4,7,10,13,16,19-hexaenamide est un composé organique complexe caractérisé par de multiples doubles liaisons et un groupe dihydroxypropyle.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse de (4Z,7Z,10Z,13Z,16Z,19Z)-N-(1,3-dihydroxypropan-2-yl)docosa-4,7,10,13,16,19-hexaenamide implique généralement les étapes suivantes :
Matières premières : La synthèse commence par la sélection de matières premières appropriées, telles que l'acide docosahexaénoïque et la 1,3-dihydroxypropan-2-amine.
Conditions de réaction : La réaction est réalisée dans des conditions contrôlées, impliquant souvent des catalyseurs, des solvants et des réglages spécifiques de température et de pression pour garantir l'obtention du produit souhaité.
Méthodes de production industrielle
Dans un environnement industriel, la production de ce composé peut impliquer des réactions à grande échelle utilisant des équipements automatisés pour assurer la cohérence et l'efficacité. Le processus peut inclure des étapes de purification telles que la distillation, la cristallisation ou la chromatographie pour obtenir un produit de haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
(4Z,7Z,10Z,13Z,16Z,19Z)-N-(1,3-dihydroxypropan-2-yl)docosa-4,7,10,13,16,19-hexaenamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents produits, selon les réactifs et les conditions utilisés.
Réduction : Les réactions de réduction peuvent modifier les doubles liaisons ou d'autres groupes fonctionnels au sein de la molécule.
Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme l'hydrure de lithium et d'aluminium, et divers catalyseurs pour faciliter les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des époxydes ou des dérivés hydroxylés, tandis que la réduction peut donner des composés saturés.
Applications de la recherche scientifique
Chimie
En chimie, this compound est étudié pour ses propriétés structurales uniques et sa réactivité. Il peut servir de composé modèle pour comprendre le comportement de molécules similaires.
Biologie
En recherche biologique, ce composé peut être étudié pour ses effets potentiels sur les processus cellulaires et ses interactions avec les molécules biologiques.
Médecine
En médecine, this compound pourrait être exploré pour son potentiel thérapeutique, comme les propriétés anti-inflammatoires ou antioxydantes.
Industrie
Dans les applications industrielles, ce composé peut être utilisé dans le développement de nouveaux matériaux, de produits pharmaceutiques ou d'autres produits nécessitant des propriétés chimiques spécifiques.
Mécanisme d'action
Le mécanisme d'action de this compound implique son interaction avec des cibles moléculaires telles que les enzymes ou les récepteurs. Les voies impliquées peuvent inclure la modulation des cascades de signalisation ou l'altération des processus métaboliques.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4Z,7Z,10Z,13Z,16Z,19Z)-N-(1,3-dihydroxypropan-2-yl)docosa-4,7,10,13,16,19-hexaenamide is studied for its unique structural properties and reactivity. It can serve as a model compound for understanding the behavior of similar molecules.
Biology
In biological research, this compound may be investigated for its potential effects on cellular processes and its interactions with biological molecules.
Medicine
In medicine, this compound could be explored for its therapeutic potential, such as anti-inflammatory or antioxidant properties.
Industry
In industrial applications, this compound may be used in the development of new materials, pharmaceuticals, or other products requiring specific chemical properties.
Mécanisme D'action
The mechanism of action of (4Z,7Z,10Z,13Z,16Z,19Z)-N-(1,3-dihydroxypropan-2-yl)docosa-4,7,10,13,16,19-hexaenamide involves its interaction with molecular targets such as enzymes or receptors. The pathways involved may include modulation of signaling cascades or alteration of metabolic processes.
Comparaison Avec Des Composés Similaires
Composés similaires
Les composés similaires comprennent d'autres dérivés d'acides gras polyinsaturés et des amides présentant des caractéristiques structurales similaires.
Unicité
Ce qui distingue (4Z,7Z,10Z,13Z,16Z,19Z)-N-(1,3-dihydroxypropan-2-yl)docosa-4,7,10,13,16,19-hexaenamide, c'est sa combinaison spécifique de doubles liaisons et de groupes fonctionnels, qui peuvent conférer une réactivité et une activité biologique uniques.
Propriétés
Formule moléculaire |
C25H39NO3 |
|---|---|
Poids moléculaire |
401.6 g/mol |
Nom IUPAC |
(4Z,7Z,10Z,13Z,16Z,19Z)-N-(1,3-dihydroxypropan-2-yl)docosa-4,7,10,13,16,19-hexaenamide |
InChI |
InChI=1S/C25H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(29)26-24(22-27)23-28/h3-4,6-7,9-10,12-13,15-16,18-19,24,27-28H,2,5,8,11,14,17,20-23H2,1H3,(H,26,29)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18- |
Clé InChI |
WLQISWHMHISXMV-KUBAVDMBSA-N |
SMILES isomérique |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)NC(CO)CO |
SMILES canonique |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)NC(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-ethyl-N-[2-(oxan-2-ylmethoxy)phenyl]-4,5,6,7-tetrahydroindazole-3-carboxamide](/img/structure/B12372562.png)

![(3S,9S,13R,16S)-N-[(2R)-1-[[(2S,3S)-1-[[(2S)-3-[4-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2R,3S,4S,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxyphenyl]-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S,3S)-1-[[(2R)-1-[[(2S)-1-[[(2Z,9S,12S,15S,18S,19S)-12-(hydroxymethyl)-9-(1H-indol-3-ylmethyl)-15,19-dimethyl-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacyclononadec-2-en-18-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxobutan-2-yl]-9-(dimethylamino)-3-methyl-6-methylidene-2,5,8,15-tetraoxo-11-thia-1,4,7,14-tetrazabicyclo[14.3.0]nonadecane-13-carboxamide](/img/structure/B12372568.png)


![sodium;[(4R)-2-oxido-2-oxo-1,3,2lambda5-dioxaphospholan-4-yl]methyl (Z)-octadec-9-enoate](/img/structure/B12372598.png)


![2-[[(8S)-3-chloro-2-[(2,4-dichlorophenyl)methoxy]-8-methyl-6,8-dihydro-5H-1,7-naphthyridin-7-yl]methyl]-7-methoxy-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid](/img/structure/B12372610.png)



![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-6-(2,5-dinitroanilino)hexanoic acid](/img/structure/B12372629.png)
